3,5-Dichlorobenzoyl chloride

Descripción general

Descripción

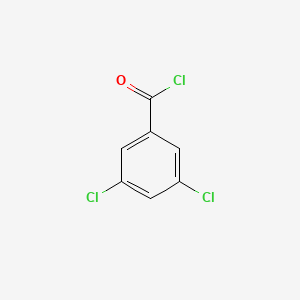

3,5-Dichlorobenzoyl chloride is an organic compound with the molecular formula C7H3Cl3O. It is a derivative of benzoyl chloride, where two chlorine atoms are substituted at the 3 and 5 positions of the benzene ring. This compound is widely used as an intermediate in the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

3,5-Dichlorobenzoyl chloride can be synthesized through several methods. One common method involves the reaction of 3,5-dichlorobenzoic acid with thionyl chloride. The reaction is typically carried out under reflux conditions for several hours, resulting in the formation of this compound .

Another method involves the reaction of 3,5-dichlorobenzonitrile with a sulfonating agent, followed by chlorination and subsequent conversion to the acyl chloride .

Industrial Production Methods

In industrial settings, this compound is often produced by the chlorination of 3,5-dichlorobenzoic acid using thionyl chloride or oxalyl chloride. The reaction is typically carried out in the presence of a solvent such as dichloromethane (DCM) and a catalyst like dimethylformamide (DMF) to enhance the reaction rate and yield .

Análisis De Reacciones Químicas

Amidation Reactions

DCBC reacts with primary and secondary amines to form substituted benzamides, a reaction critical for synthesizing bioactive compounds.

Reaction Mechanism

The acyl chloride undergoes nucleophilic acyl substitution with amines, producing HCl as a byproduct:

Experimental Data

In a study using DCBC and arylamines in N,N-dimethylformamide (DMF) at 60°C, the following derivatives were synthesized :

| Arylamine | Product | Yield (%) | Purity (%) |

|---|---|---|---|

| 2-Chloroaniline | 3,5-Dichloro-N-(2-chlorophenyl)benzamide | 85 | ≥98 |

| 4-Chloroaniline | 3,5-Dichloro-N-(4-chlorophenyl)benzamide | 88 | ≥97 |

| 2,4-Dichloroaniline | 3,5-Dichloro-N-(2,4-dichlorophenyl)benzamide | 82 | ≥96 |

Conditions :

- Solvent: DMF

- Temperature: 60°C

- Reaction time: 4–6 hours

Hydrolysis to Carboxylic Acid

DCBC hydrolyzes in aqueous environments to form 3,5-dichlorobenzoic acid, a reaction exploited in its synthesis from benzoic acid derivatives .

Reaction Pathway

Key Observations

- Hydrolysis occurs rapidly under basic conditions (e.g., NaOH) but proceeds slowly in neutral water .

- The reverse reaction (carboxylic acid → acyl chloride) uses thionyl chloride (SOCl₂) or oxalyl chloride .

Decarbonylation Reactions

DCBC can undergo palladium-catalyzed decarbonylation at high temperatures to form chlorinated aromatic compounds.

Industrial Process

A patent describes the decarbonylation of 5-chloroisophthaloyl chloride to DCBC using palladium catalysts :

| Catalyst | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|

| Pd/BaSO₄ | 245–320 | 92 | ≥99 |

| Pd/Al₂O₃ | 270–280 | 89 | ≥98 |

Conditions :

Sulfonation and Chlorination

DCBC participates in electrophilic aromatic substitution (EAS) reactions due to its electron-deficient aromatic ring.

Sulfonation

Reaction with sulfur trioxide (SO₃) in concentrated H₂SO₄ produces polysulfonated intermediates, which are further chlorinated :

Chlorination

DCBC reacts with phosphorus pentachloride (PCl₅) to form hyperchlorinated derivatives, though this is less common due to steric hindrance .

Aplicaciones Científicas De Investigación

Applications in Agriculture

3,5-Dichlorobenzoyl chloride serves as an important intermediate in the development of herbicides. It is particularly effective when reacted with sulfonamides to produce herbicidal compounds that inhibit weed growth. The compound's utility in agriculture includes:

- Herbicide Production : The synthesis of herbicides such as N-(1,1-dimethylpropynyl)-3,5-dichlorobenzamide demonstrates its effectiveness in controlling unwanted vegetation .

- Pesticide Formulations : Its derivatives are utilized to enhance plant growth and provide pest resistance, contributing to agricultural productivity .

Pharmaceutical Applications

In the pharmaceutical industry, this compound acts as a key intermediate for various therapeutic agents. Notable applications include:

- Synthesis of Analgesics : The compound is involved in the production of medications for treating headaches and other pain-related conditions through reactions with tropine and hydrochloric acid .

- Photosensitizers : It has been used to create photosensitizing agents for photodynamic therapy, which is a treatment method for certain types of cancer .

Environmental Considerations

While this compound is beneficial for agricultural and pharmaceutical advancements, its production processes can pose environmental challenges. Some methods generate significant waste products such as sulfur dioxide and spent sulfuric acid, which require careful management to minimize ecological impact .

Summary Table of Applications

| Application Area | Specific Use | Notes |

|---|---|---|

| Agriculture | Herbicide Production | Effective against weeds; enhances crop yield |

| Pharmaceuticals | Analgesics | Used in pain relief medications |

| Environmental | Photosensitizers | Utilized in cancer treatments |

Mecanismo De Acción

The mechanism of action of 3,5-dichlorobenzoyl chloride primarily involves its reactivity as an acyl chloride. It readily reacts with nucleophiles such as amines and alcohols to form amides and esters, respectively. This reactivity is due to the electron-withdrawing effect of the chlorine atoms, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack .

Comparación Con Compuestos Similares

Similar Compounds

- 3,4-Dichlorobenzoyl Chloride

- 2,4-Dichlorobenzoyl Chloride

- 3,5-Dichlorobenzoic Acid

Uniqueness

3,5-Dichlorobenzoyl chloride is unique due to the specific positioning of the chlorine atoms, which influences its reactivity and the types of products it can form. Compared to other dichlorobenzoyl chlorides, the 3,5-substitution pattern provides distinct steric and electronic properties that can be advantageous in certain synthetic applications .

Actividad Biológica

3,5-Dichlorobenzoyl chloride (C7H3Cl3O) is an important compound in organic synthesis, particularly as an intermediate in the production of various biologically active substances. This article explores its biological activity, including its antimicrobial properties, environmental implications, and its role in drug synthesis.

This compound is synthesized through several methods, often involving chlorination reactions. One notable method involves the decarbonylation of 5-chloroisophthaloyl chloride in the presence of palladium catalysts at elevated temperatures, yielding high purity and yields of the desired compound .

Biological Activity

1. Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been utilized as an intermediate in the synthesis of sulfonamide-based herbicides that possess herbicidal properties compatible with environmental stability . The compound's ability to inhibit microbial growth makes it a candidate for further exploration in pharmaceutical applications.

2. Cytotoxicity and Antitumor Activity

Studies have shown that derivatives of this compound can exhibit cytotoxic effects against various cancer cell lines. For instance, compounds synthesized from this chlorobenzoyl chloride have demonstrated potential as cytotoxic agents in preclinical models . The mechanism often involves the disruption of cellular processes critical for tumor growth.

Case Studies

Case Study 1: Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of several benzoyl chloride derivatives, including this compound. Results indicated that this compound inhibited the growth of both Gram-positive and Gram-negative bacteria, showcasing its broad-spectrum antimicrobial potential .

Case Study 2: Synthesis of Anticancer Agents

In another study focused on drug development, researchers synthesized a series of anticancer agents from this compound. These agents demonstrated selective toxicity towards cancer cells while sparing normal cells, highlighting their therapeutic potential .

Environmental Considerations

The synthesis and application of this compound raise environmental concerns due to its potential toxicity and the generation of hazardous by-products during its production. Efforts to develop greener synthetic methods are ongoing to minimize waste and reduce ecological impact .

Summary Table: Biological Activities of this compound

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 3,5-dichlorobenzoyl chloride, and how do reaction parameters influence yield?

- Two primary methods are documented:

- Method 1 : Starting with m-xylene, sequential chlorination (side-chain and ring), hydrolysis, and decarbonylation yield 63.03% with 99.2% purity. Single-factor experiments optimized parameters like chlorination time and temperature .

- Method 2 : Using p-aminobenzoic acid, chlorination with FeCl₃, diazotization at low temperatures, and thionyl chloride treatment achieve >75% yield. Advantages include mild conditions and reduced waste .

- Key variables affecting yield: reagent stoichiometry, temperature control during chlorination, and purification techniques.

Q. What are the critical safety protocols for handling this compound in laboratory settings?

- Handling : Use fume hoods, nitrile/neoprene gloves, and EN 166-compliant goggles. Avoid dust formation and skin contact .

- Storage : Keep in airtight containers at 2–8°C in dry, well-ventilated areas. Incompatible with bases, oxidizers, and moisture .

- Spill Management : Contain using inert absorbents (e.g., vermiculite) and dispose as corrosive waste (UN3261, Packing Group II) .

Q. How is this compound characterized structurally, and what analytical methods validate its purity?

- 1H/13C NMR : Peaks at δ 7.72 (aromatic protons) and 166.70 ppm (carbonyl carbon) confirm the acyl chloride structure .

- Purity Analysis : HPLC (98–99.2% purity) and melting point (26–28°C) are standard validation metrics .

Advanced Research Questions

Q. How does this compound function as an acylating agent in drug synthesis, and what are mechanistic considerations?

- It reacts with amines (e.g., piperazine derivatives) under mild conditions (DCM, TEA, 3h) to form bioactive amides. Steric effects from the 3,5-dichloro substituents influence reaction rates and regioselectivity .

- Computational studies (DFT) can model electron-withdrawing effects on acylation efficiency and transition states.

Q. What are the environmental and toxicological profiles of this compound, and how are its degradation pathways studied?

- Ecotoxicity : Limited data, but hydrolysis products (e.g., 3,5-dichlorobenzoic acid) may persist in water. BCF (bioconcentration factor) studies are lacking .

- Degradation : Investigate via LC-MS/MS to track intermediates under UV irradiation or microbial action. No OECD-compliant biodegradability data exists .

Q. How do competing synthetic routes compare in scalability and sustainability for academic vs. industrial applications?

- Academic : Method 2 (from p-aminobenzoic acid) offers lower toxicity and waste, suitable for small-scale medicinal chemistry .

- Industrial : Method 1 (from m-xylene) balances cost and yield but requires rigorous chlorination control, posing scalability challenges .

- Green Metrics : Compare E-factors (kg waste/kg product) and PMI (process mass intensity) to prioritize atom economy.

Q. What challenges arise in quantifying trace impurities (e.g., residual thionyl chloride) post-synthesis?

- Use GC-MS with headspace sampling to detect volatile impurities (e.g., SOCl₂). Limit: <0.1% per ICH guidelines .

- Titrimetry : Argentometric titration quantifies unreacted chloride ions, ensuring complete acyl chloride formation .

Q. Methodological Guidance

Q. How to troubleshoot low yields in the chlorination step of this compound synthesis?

- Diagnostic Steps :

Verify FeCl₃ catalyst activity (fresh vs. recycled) .

Monitor Cl₂ gas flow rate; excess causes over-chlorination .

Optimize reaction time (8–12h) to balance conversion vs. side reactions.

Q. What strategies mitigate hydrolysis during storage or reactions?

- Stabilization : Add molecular sieves (3Å) to containers and use anhydrous solvents (e.g., THF over DCM) .

- Reaction Design : Conduct acylations under inert atmosphere (N₂/Ar) with drying tubes to exclude moisture .

Q. How to design a stability-indicating HPLC method for this compound?

Propiedades

IUPAC Name |

3,5-dichlorobenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl3O/c8-5-1-4(7(10)11)2-6(9)3-5/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGHLXLVPNZMBQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1Cl)Cl)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1027506 | |

| Record name | 3,5-Dichlorobenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1027506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2905-62-6 | |

| Record name | 3,5-Dichlorobenzoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2905-62-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Dichlorobenzoyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002905626 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoyl chloride, 3,5-dichloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3,5-Dichlorobenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1027506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-dichlorobenzoyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.922 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,5-DICHLOROBENZOYL CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S09182623N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.